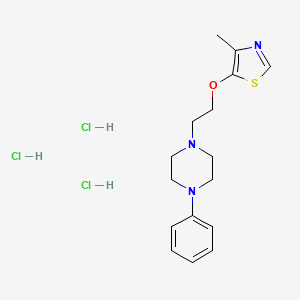
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride is a complex heterocyclic compound. It belongs to the pyrimidine family, which is known for its diverse biological activities and significant role in medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride involves multiple stepsIndustrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-2-((2-(diethylamino)ethyl)thio)-7-methyl-4-oxo-1-phenyl-, ethyl ester, monohydrochloride stands out due to its unique structure and diverse functional groups. Similar compounds include:
- Pyrido(4,3-d)pyrimidine-6-carboxylic acid derivatives
- Pyrido(2,3-b)pyrazine derivatives
- Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione .
These compounds share a similar core structure but differ in their substituents and specific biological activities.
Properties
CAS No. |
131511-64-3 |
|---|---|
Molecular Formula |
C23H29ClN4O3S |
Molecular Weight |
477.0 g/mol |
IUPAC Name |
ethyl 2-[2-(diethylamino)ethylsulfanyl]-7-methyl-4-oxo-1-phenylpyrido[2,3-d]pyrimidine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H28N4O3S.ClH/c1-5-26(6-2)13-14-31-23-25-21(28)19-15-18(22(29)30-7-3)16(4)24-20(19)27(23)17-11-9-8-10-12-17;/h8-12,15H,5-7,13-14H2,1-4H3;1H |
InChI Key |
GAMSETBHYKRXND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=NC(=O)C2=CC(=C(N=C2N1C3=CC=CC=C3)C)C(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



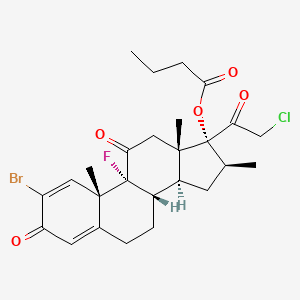
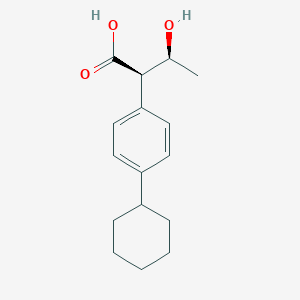
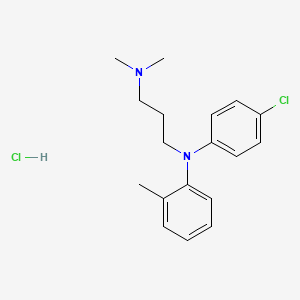
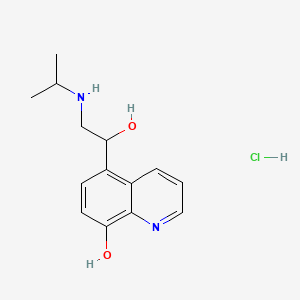

![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
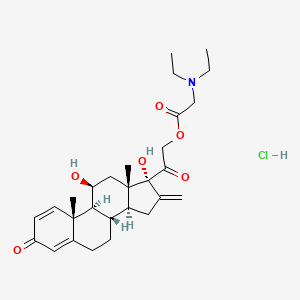
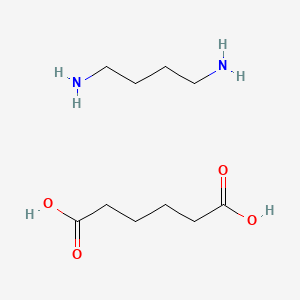
![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)
